molecular formula C16H19N3O2 B6541668 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide CAS No. 1058485-70-3

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide

Cat. No.: B6541668
CAS No.: 1058485-70-3
M. Wt: 285.34 g/mol
InChI Key: JHOAFVDEZFVCNL-UHFFFAOYSA-N
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Description

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and a propylacetamide moiety

Preparation Methods

The synthesis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide involves several steps. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with propylamine and acetic anhydride to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Chemical Reactions Analysis

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amide or pyrimidine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides, to form substituted derivatives.

    Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for further investigation as a therapeutic agent.

    Industry: It can be utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways or metabolic processes .

Comparison with Similar Compounds

2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide can be compared with other pyrimidinone derivatives, such as:

Properties

IUPAC Name

2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-8-17-15(20)10-19-11-18-14(9-16(19)21)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOAFVDEZFVCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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